![molecular formula C21H20N4O2S B2712764 N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide CAS No. 1171746-61-4](/img/structure/B2712764.png)

N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

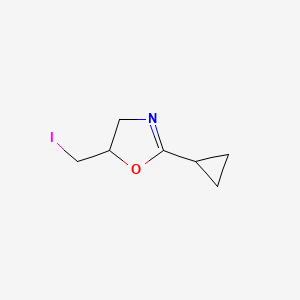

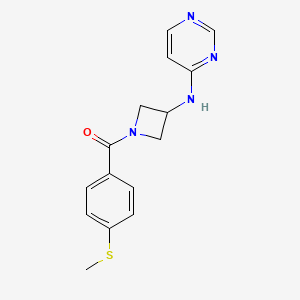

The compound “N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide” is a complex organic molecule. It is related to a class of compounds known as pyrazolopyridines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of razaxaban, a related compound, involved the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . The cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold retained potent binding activity .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolopyridine core with various substituents. The structure includes a phenyl group, a methylthio group, and a benzamide group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound’s reactivity would be influenced by the various functional groups present in its structure .Scientific Research Applications

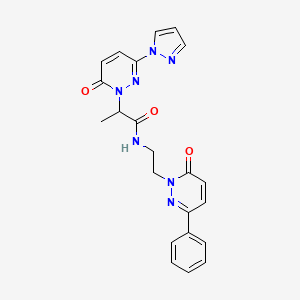

Novel Synthesis Routes and Antiviral Activities

A study described a new route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus (subtype H5N1) activities. This research highlights the potential of these compounds in antiviral applications against bird flu influenza (Hebishy et al., 2020) ACS Omega.

Heterocyclic Synthesis and Structural Elucidation

Another study focused on the synthesis of novel heterocyclic compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, establishing their structures through spectral data and X-ray crystal analysis (Ho & Suen, 2013) Journal of Chemistry.

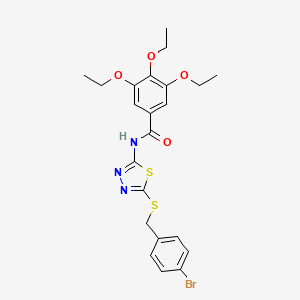

Antiallergic Agent Development

Research into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has led to the identification of compounds with potent antiallergic activity, demonstrating the therapeutic potential of these derivatives in allergy treatment (Honma et al., 1983) Journal of Medicinal Chemistry.

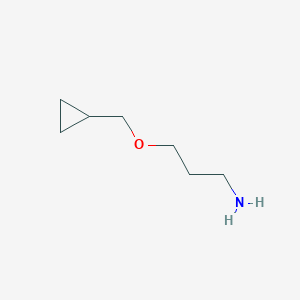

Antibacterial and Antifungal Effects

Several studies have synthesized new compounds with moderate to significant effects against bacterial and fungal species, indicating the broad-spectrum antimicrobial potential of these heterocyclic compounds (Abdel‐Aziz et al., 2008; Gouda et al., 2010) Journal of Heterocyclic Chemistry; European Journal of Medicinal Chemistry.

Catalyst-Free Synthesis

An innovative catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives by 1,3-dipolar cycloaddition and rearrangement was demonstrated, providing a rapid and efficient method for producing novel compounds under mild conditions (Liu et al., 2014) Synlett.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-25-20-18(15(12-17(26)22-20)13-8-4-3-5-9-13)19(24-25)23-21(27)14-10-6-7-11-16(14)28-2/h3-11,15H,12H2,1-2H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAENUUFTVYPQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC=CC=C4SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzodioxol-5-yl)-3-[3-(methylthio)phenyl]-1H-imidazol-2-one](/img/structure/B2712681.png)

![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)